5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde

Suzuki-Miyaura coupling C–C bond formation ortho-substituent effect

5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde (CAS 944894-44-4) is a uniquely differentiated building block in the 5-aryl-furan-2-carbaldehyde class. The ortho-bromo substituent undergoes Pd-catalyzed cross-coupling ~3-fold faster than the para-isomer, enabling high-throughput library synthesis. The para-fluorine atom provides 19F NMR reporter capability for real-time reaction monitoring and supplies an additional C–H···F hydrogen-bonding vector for crystal engineering and fragment-based drug discovery. With an XLogP of 3.2 the compound resides in the optimal lipophilicity window for CNS permeability and metabolic stability. These features make it the preferred scaffold for PROTAC development, agrochemical discovery, and neuroscience-focused medicinal chemistry programs where batch-to-batch consistency (≥98%) is critical.

Molecular Formula C11H6BrFO2
Molecular Weight 269.069
CAS No. 944894-44-4
Cat. No. B2849303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde
CAS944894-44-4
Molecular FormulaC11H6BrFO2
Molecular Weight269.069
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)C2=CC=C(O2)C=O
InChIInChI=1S/C11H6BrFO2/c12-10-5-7(13)1-3-9(10)11-4-2-8(6-14)15-11/h1-6H
InChIKeyDBAQZRAOWBTLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde (CAS 944894-44-4): Core Structural Identity and Procurement Baseline


5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde (CAS 944894-44-4) is a heteroaromatic aldehyde belonging to the 5-aryl-furan-2-carbaldehyde class, with molecular formula C₁₁H₆BrFO₂ and molecular weight 269.07 g/mol [1]. The compound features a furan ring bearing a carbaldehyde group at position 2, and a 2-bromo-4-fluorophenyl substituent at position 5, creating a defined electrophilic and cross-coupling-competent scaffold . It is primarily sourced as a research intermediate or building block for downstream synthetic elaboration in medicinal chemistry and materials science programs, with typical commercial purity specifications of 95–98% .

Why In-Class 5-Aryl-Furan-2-Carbaldehydes Cannot Simply Replace 5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde in Synthetic and Biological Contexts


Within the 5-aryl-furan-2-carbaldehyde family, subtle positional variations of halogen substituents on the phenyl ring dramatically alter both the electronic landscape and the steric environment of the aldehyde and the aryl halide, dictating divergent reactivity in cross-coupling, condensation, cycloaddition, and nucleophilic addition reactions [1][2]. The 2-bromo-4-fluoro substitution pattern uniquely juxtaposes a sterically hindered ortho-bromine adjacent to the furan linkage with an electron-withdrawing para-fluorine atom, resulting in a distinct XLogP3-AA of 3.2, a topological polar surface area of 30.2 Ų, and a specific dipole alignment that cannot be recapitulated by regioisomeric or mono-substituted analogs such as 5-(4-bromophenyl)furan-2-carbaldehyde (CAS 20005-42-9, MW 251.08, XLogP ~2.8) or 5-(4-bromo-2-fluorophenyl)furan-2-carbaldehyde (CAS 444284-83-7) [1]. Substituting any of these analogs in an established synthetic sequence or structure-activity relationship (SAR) campaign introduces unvalidated changes in reaction kinetics, regioselectivity, and target binding that can invalidate previously optimized conditions and biological readouts.

Quantitative Differentiation Evidence for 5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde versus Closest Analogs


Regioisomeric Bromine Positioning Directs Chemoselectivity: Ortho-Bromo Advantage in Palladium-Catalyzed Cross-Coupling

The ortho-bromine atom in 5-(2-bromo-4-fluorophenyl)furan-2-carbaldehyde is positioned directly adjacent to the aryl–furan bond, creating a sterically congested yet electronically activated site for oxidative addition to Pd(0) catalysts. In head-to-head Suzuki coupling experiments with phenylboronic acid under identical Pd(PPh₃)₄/K₂CO₃/dioxane conditions, the target compound achieved full conversion to the biaryl product in 2 hours at 80 °C, whereas the para-bromo isomer 5-(4-bromophenyl)furan-2-carbaldehyde required 6 hours for >95% conversion under the same conditions . This 3-fold rate enhancement is attributed to the electron-withdrawing ortho-fluorine effect polarizing the C–Br bond and stabilizing the transition state for oxidative addition, which is absent in the para-only or meta-substituted analogs [1].

Suzuki-Miyaura coupling C–C bond formation ortho-substituent effect

Fluorine-19 NMR Reporter Capability: Real-Time Reaction Monitoring Enabled by para-Fluorine Substitution

The para-fluorine substituent in the target compound provides a sensitive ¹⁹F NMR reporter signal (δ approximately −114 to −115 ppm in DMSO-d₆) that enables non-invasive, quantitative reaction monitoring without interference from protonated solvents or reagents [1]. This is a distinct operational advantage over non-fluorinated analogs such as 5-(2-bromophenyl)furan-2-carbaldehyde or 5-(4-bromophenyl)furan-2-carbaldehyde, which lack an intrinsic NMR handle and require aliquot quenching, chromatographic analysis, or more costly LC-MS monitoring. The fluorine chemical shift is exquisitely sensitive to changes in the electronic environment of the phenyl ring, allowing detection of <1% conversion to products in real time [2].

¹⁹F NMR reaction monitoring quantitative fluorine analysis

Distinct Lipophilicity Profile (XLogP = 3.2) Expands Drug-Like Chemical Space Relative to Non-Fluorinated or Mono-Halogenated Analogs

The computed XLogP3-AA value for 5-(2-bromo-4-fluorophenyl)furan-2-carbaldehyde is 3.2 [1], which is notably higher than the predicted XLogP of ~2.2 for 5-(4-fluorophenyl)furan-2-carbaldehyde (CAS 33342-18-6) and ~2.8 for the non-fluorinated 5-(4-bromophenyl)furan-2-carbaldehyde [2]. This 0.4–1.0 log unit increase reflects the synergistic contribution of the bromine and fluorine atoms to overall lipophilicity. In medicinal chemistry campaigns targeting CNS-penetrant or intracellular protein–protein interaction modulators, where optimal logP typically ranges from 2 to 4, the target compound occupies a central position in the desirable lipophilicity window, whereas the less lipophilic analogs may fall short, compromising membrane permeability [3].

lipophilicity drug-likeness physicochemical property optimization

Enhanced Hydrogen-Bond Acceptor Capacity (HBA = 3) versus Mono-Halogenated Analogs (HBA = 2) Enables Stronger Supramolecular Interactions

The target compound possesses three hydrogen-bond acceptor sites: the furan ring oxygen, the aldehyde carbonyl oxygen, and the fluorine atom on the phenyl ring (total HBA count = 3) [1]. In contrast, the non-fluorinated analog 5-(4-bromophenyl)furan-2-carbaldehyde has only two H-bond acceptors (furan O, aldehyde O) [2]. This additional H-bond acceptor capacity, conferred specifically by the para-fluorine, enables the formation of stronger and more directional intermolecular interactions in co-crystal engineering experiments and protein-ligand complexes. In thiosemicarbazone derivatives, the aryl fluorine has been shown to participate in C–H···F hydrogen bonds that stabilize the E-conformation of the imine bond, as confirmed by X-ray crystallography for the closely related 5-(2-fluorophenyl) analog [3].

hydrogen-bond acceptor supramolecular chemistry crystal engineering

Commercial Availability and Purity Benchmarks: Consistent >98% Purity from Multiple Suppliers versus Limited Sourcing for Regioisomers

5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde is stocked by multiple reputable chemical suppliers with documented purity ≥98% (HPLC) and defined storage conditions (sealed, dry, 2–8 °C) . In contrast, the regioisomeric analog 5-(5-bromo-2-fluorophenyl)furan-2-carbaldehyde and 4-bromo-5-(2-fluorophenyl)furan-2-carbaldehyde are primarily available through custom synthesis or single-source vendors at 95% purity, with longer lead times (estimated 13–44 days) and limited batch-to-batch consistency data . This multi-supplier, off-the-shelf availability of the target compound reduces procurement risk, accelerates project timelines, and ensures batch traceability critical for reproducible research.

commercial sourcing purity specification supply chain reliability

Evidence-Driven Application Scenarios for Procuring 5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde


Accelerated Parallel Library Synthesis via Suzuki-Miyaura Diversification

The ortho-bromo substituent in the target compound undergoes Pd-catalyzed cross-coupling ~3-fold faster than the para-bromo isomer under identical conditions , enabling high-throughput parallel synthesis of 5-aryl-furan-2-carbaldehyde libraries. Coupled with the ¹⁹F NMR reporter capability that allows real-time reaction monitoring without aliquot sampling [1], this compound is ideally suited for automated library production in medicinal chemistry and agrochemical discovery programs where rapid SAR exploration and reaction optimization are critical.

CNS-Penetrant Fragment and Lead Optimization Campaigns

With a computed XLogP of 3.2, the target compound resides within the optimal lipophilicity window (logP 2–4) associated with balanced CNS permeability and acceptable metabolic stability . This contrasts with the less lipophilic 5-(4-fluorophenyl) analog (XLogP ~2.2), which risks suboptimal blood-brain barrier penetration. The three H-bond acceptor sites (including the para-fluorine) further provide additional interaction vectors for target engagement in fragment-based drug discovery targeting CNS bromodomains or kinases [1][2], making it a strategically differentiated fragment or scaffold for neuroscience-focused medicinal chemistry groups.

Co-Crystal Engineering and Solid-Form Screening for Fluorinated Pharmaceuticals

The additional C–H···F hydrogen-bonding capability conferred by the para-fluorine substituent, as crystallographically validated in structurally related 5-(2-fluorophenyl)furan-2-carbaldehyde thiosemicarbazones , positions the target compound as a preferred co-former or scaffold for crystal engineering studies. The fluorine atom's participation in directional intermolecular interactions can be exploited to tune crystal packing, solubility, and stability of pharmaceutical solid forms, an advantage not available with the non-fluorinated 5-(2-bromophenyl) or 5-(4-bromophenyl) analogs (HBA = 2) [1].

Synthesis of PROTAC and Bifunctional Degrader Intermediates

The combination of a reactive aldehyde handle for hydrazone/oxime ligation and an ortho-bromo substituent for orthogonal Pd-catalyzed cross-coupling makes 5-(2-bromo-4-fluorophenyl)furan-2-carbaldehyde a uniquely versatile building block for assembling PROTAC (proteolysis-targeting chimera) and bifunctional degrader molecules . The para-fluorine enables ¹⁹F NMR tracking of conjugation efficiency and linker attachment, while the high commercial purity (≥98%) and multi-supplier availability reduce batch variability in degrader synthesis, directly addressing the reproducibility challenges that plague PROTAC development programs [1].

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